molecular formula C11H18ClNO2 B3086360 (3-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride CAS No. 1158752-26-1

(3-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride

Cat. No. B3086360
CAS RN: 1158752-26-1
M. Wt: 231.72 g/mol
InChI Key: QPNZPYKEAGYJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride” is a chemical compound with the CAS Number: 1158752-26-1 . It has a molecular weight of 231.72 and its IUPAC name is 2-methoxy-N-(3-methoxybenzyl)ethanamine hydrochloride . The compound is a solid at room temperature .


Molecular Structure Analysis

The linear formula of “(3-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride” is C11 H17 N O2 . Cl H . The InChI Code is 1S/C11H17NO2.ClH/c1-13-7-6-12-9-10-4-3-5-11(8-10)14-2;/h3-5,8,12H,6-7,9H2,1-2H3;1H .


Physical And Chemical Properties Analysis

“(3-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Organic Synthesis Applications

In the realm of organic chemistry, derivatives similar to "(3-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride" are often used in complex synthesis processes. For instance, a study detailed the synthesis and structural analysis of a compound where the methoxybenzyl and methoxyethyl groups played crucial roles in forming stable crystal structures through intramolecular and intermolecular hydrogen bonding, highlighting the utility of such motifs in designing molecules with desired physical and chemical properties (Butcher et al., 2007).

Material Science and Stabilization

The compound and its related analogs find applications in material science, such as in the synthesis of thermostabilizers for polypropylene. A study demonstrated the synthesis of benzylaminoethylnonylimidazolines, highlighting the process of purification and application as stabilizers, showcasing the potential of such compounds in enhancing the durability and lifespan of polymeric materials (Aghamali̇yev et al., 2018).

Pharmaceutical Chemistry

In pharmaceutical research, compounds with the "(3-Methoxybenzyl)(2-methoxyethyl)amine" motif are explored for their potential biological activities and roles in drug synthesis. For example, the synthesis of complex molecules for anticancer evaluation involved intermediates with methoxybenzylamine structures, demonstrating the critical role of such units in constructing pharmacologically relevant entities (Pettit et al., 2003).

Catalysis and Chemical Transformations

The chemical versatility of methoxybenzylamine derivatives is also evident in catalysis, where they serve as key intermediates or catalysts themselves in various chemical transformations. A study on the synthesis of polysubstituted pyrrolidines via ring-closing iodoamination showcased the utility of N-α-methyl-p-methoxybenzyl protected homoallylic amines, underlining the compound's relevance in synthesizing structurally complex and biologically significant molecules (Davies et al., 2012).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “(3-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride” can be found at the provided link . It’s important to refer to the MSDS for detailed safety and hazard information.

properties

IUPAC Name

2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-13-7-6-12-9-10-4-3-5-11(8-10)14-2;/h3-5,8,12H,6-7,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNZPYKEAGYJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC(=CC=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(3-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride
Reactant of Route 3
Reactant of Route 3
(3-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(3-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(3-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride
Reactant of Route 6
Reactant of Route 6
(3-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.